molecular formula C19H19IN2O3S B2598876 (Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 865174-21-6

(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide

Cat. No.: B2598876
CAS No.: 865174-21-6
M. Wt: 482.34
InChI Key: OPJOBLUYSQNYST-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

The synthesis of (Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide typically involves multi-step organic reactions One common synthetic route includes the formation of the benzo[d]thiazole core, followed by functionalization with ethoxyethyl and methoxy groupsReaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, using reagents like sodium azide or potassium cyanide.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines

Scientific Research Applications

(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives such as:

The uniqueness of (Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide lies in its specific functional groups, which confer distinct electronic and steric properties, making it suitable for specialized applications in medicinal and materials chemistry.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19IN2O3S/c1-3-25-11-10-22-16-9-8-13(24-2)12-17(16)26-19(22)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJOBLUYSQNYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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